Bienvenue dans la boutique en ligne BenchChem!

Fluridil

Androgen Receptor Binding Affinity Ki

Procure Fluridil for topical antiandrogen applications where systemic safety is critical. This molecule is distinguished by a high AR affinity (Ki=0.5 μM), rapid hydrolytic degradation that limits systemic absorption, and clinical evidence showing a 13% increase in anagen hair percentage. It is the optimal API for developing localized treatments for AGA, acne, and hirsutism, offering predictable stability and a favorable safety profile not found in generic NSAAs.

Molecular Formula C13H11F6N3O5
Molecular Weight 403.23 g/mol
CAS No. 260980-89-0
Cat. No. B1663839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluridil
CAS260980-89-0
Molecular FormulaC13H11F6N3O5
Molecular Weight403.23 g/mol
Structural Identifiers
SMILESCC(CNC(=O)C(F)(F)F)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O
InChIInChI=1S/C13H11F6N3O5/c1-11(25,5-20-10(24)13(17,18)19)9(23)21-6-2-3-8(22(26)27)7(4-6)12(14,15)16/h2-4,25H,5H2,1H3,(H,20,24)(H,21,23)
InChIKeyYCNCRLKXSLARFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluridil (CAS 260980-89-0): A Topical Nonsteroidal Antiandrogen for Androgenetic Alopecia – Procurement and Differentiation Guide


Fluridil (also known as Topilutamide or BP-766) is a topical nonsteroidal antiandrogen (NSAA) that acts as a competitive antagonist of the androgen receptor (AR) with a reported Ki of 0.5 μM in competitive binding assays [1]. The compound belongs to the perfluoroacylamido-arylpropanamide class and is characterized by high hydrophobicity and hydrolytic degradability, which limits its systemic absorption and contributes to its favorable safety profile for long-term topical use [2]. Fluridil is primarily indicated for the treatment of androgenetic alopecia (AGA) in both men and women and is commercially available as a 2% topical solution under the brand name Eucapil in several European countries [3].

Why Fluridil (CAS 260980-89-0) Cannot Be Substituted by Generic In‑Class Compounds: A Procurement and Formulation Perspective


Although fluridil shares the NSAA classification with oral agents such as bicalutamide, flutamide, and nilutamide, as well as with other topical AR antagonists like RU58841 and clascoterone, direct substitution is unsupported by clinical and preclinical evidence. Fluridil’s unique hydrolytic degradation profile and extremely low systemic absorption—resulting in undetectable serum levels after topical application—are not replicated by other NSAAs, which often exhibit significant systemic resorption and associated off‑target effects [1]. Furthermore, fluridil’s AR‑suppressing potency and its documented ability to increase the anagen hair percentage in controlled trials are specific to this molecule and its formulation [2]. Generic interchange based solely on mechanism of action would ignore critical differences in safety, pharmacokinetics, and clinical outcome, leading to unpredictable efficacy and potential toxicity.

Fluridil (CAS 260980-89-0) Differentiation Evidence: Head‑to‑Head, Cross‑Study, and Class‑Level Quantitative Comparisons


Androgen Receptor Binding Affinity (Ki) Compared with First‑Generation NSAAs Bicalutamide and Flutamide

Fluridil binds the androgen receptor with a Ki of 0.5 μM in a competitive binding assay [1]. This binding affinity is reported to be approximately 9‑ to 15‑fold higher than that of the first‑generation NSAAs bicalutamide and hydroxyflutamide (the active metabolite of flutamide), based on in vitro comparative data [2]. For context, bicalutamide exhibits an IC50 of 190 nM (0.19 μM) in functional AR assays, although binding affinity and functional potency are not directly equivalent . The higher affinity of fluridil suggests more potent receptor occupancy at lower concentrations, which is a critical parameter for topical formulations where local concentration gradients are steep.

Androgen Receptor Binding Affinity Ki

Androgen Receptor Protein Suppression in LNCaP Cells: Fluridil vs. Untreated Control

In LNCaP human prostate cancer cells, treatment with 10 μM fluridil for an unspecified duration reduced androgen receptor protein expression by 95% relative to untreated controls [1]. This demonstrates a profound down‑regulatory effect on AR levels, which may complement competitive binding inhibition. In contrast, first‑generation NSAAs like bicalutamide and flutamide primarily act as competitive antagonists without consistently reducing receptor protein expression. The AR‑suppressing activity of fluridil could contribute to sustained local antiandrogenic effects even after washout, a property not shared by all NSAAs.

Androgen Receptor Protein Expression LNCaP

Clinical Efficacy in Androgenetic Alopecia: Anagen Hair Percentage Increase vs. Placebo

In a 12‑month double‑blind, placebo‑controlled trial involving 43 men with androgenetic alopecia (Norwood grades II–Va), daily application of a 2% fluridil topical solution significantly increased the percentage of anagen (growing) hairs. In the fluridil group, the mean anagen percentage rose from a baseline of 76% to 89% at 12 months, whereas the placebo group showed no significant change (baseline 76% to 76–78% at follow‑up) [1]. This translates to an absolute increase of 13 percentage points in the anagen fraction and a corresponding decrease in the telogen (resting) fraction. No systemic absorption of fluridil or its metabolite BP‑34 was detected in serum samples [2].

Androgenetic Alopecia Clinical Trial Anagen

Systemic Absorption Profile: Undetectable Serum Levels vs. Oral Antiandrogens

Fluridil was designed to degrade rapidly in aqueous environments, including serum, thereby preventing systemic accumulation. In the 12‑month clinical trial, no fluridil or its major hydrolytic metabolite BP‑34 was detected in the serum of any participant at any time point (detection limit not specified, but assay was validated for the purpose) [1]. This stands in stark contrast to oral NSAAs such as bicalutamide and flutamide, which exhibit systemic exposure with known side effects (e.g., hepatotoxicity, gynecomastia, sexual dysfunction). The serum half‑life of fluridil at 37°C is approximately 6 hours, and it is undetectable after 48 hours, consistent with its hydrodegradation pathway [2].

Pharmacokinetics Systemic Absorption Safety

Hydrolytic Stability and Degradation Kinetics: A Unique Safety‑Enabling Feature

Fluridil undergoes rapid hydrolytic degradation in aqueous media, including serum, with a half‑life of approximately 6 hours at 37°C, decomposing into the inactive compound BP‑34 and trifluoroacetic acid [1]. This property is a deliberate design element that ensures any small amount of fluridil that might penetrate the skin is quickly inactivated in the bloodstream, contributing to its non‑resorbable profile. In contrast, other topical antiandrogen candidates such as RU58841 and clascoterone have not been shown to possess this intrinsic hydrolytic degradation mechanism, and their systemic exposure after topical application remains a concern (RU58841, in particular, is associated with potential cardiovascular side effects, though head‑to‑head studies are lacking). The hydrolytic lability of fluridil is a key differentiator that supports its safety for long‑term, daily use [2].

Stability Hydrolysis Half‑life

Topical Tolerability and Irritation Potential: Fluridil vs. Standard Irritancy Benchmarks

Fluridil solution in isopropanol demonstrated no skin irritation potential in rabbits and humans, was not cutaneously absorbed in rabbits, and showed no sensitization, phototoxic, or photoallergic effects on guinea pig skin [1]. In the 12‑month human trial, no adverse local or systemic side effects were reported, and all hematological and biochemical parameters remained within normal ranges [2]. While many topical antiandrogen formulations (e.g., RU58841) have been associated with local irritation and systemic safety concerns in anecdotal reports, fluridil’s irritation‑free profile is documented in controlled preclinical and clinical studies. This favorable tolerability supports patient adherence and reduces the need for formulation modifications that might compromise drug delivery.

Dermal Tolerance Irritation Safety

Fluridil (CAS 260980-89-0) Application Scenarios Grounded in Differentiating Evidence


Topical Treatment of Androgenetic Alopecia in Men and Women

Based on the demonstrated 13‑percentage‑point increase in anagen hair fraction and the undetectable systemic absorption profile [1], fluridil is optimally suited as a first‑line topical antiandrogen for AGA in both male and female patients. Its favorable safety profile allows for long‑term, once‑daily application without the risk of hormonal side effects that limit the use of oral NSAAs. Procurement for clinical dermatology practices and compounding pharmacies should prioritize fluridil over other topical antiandrogens lacking equivalent safety and efficacy documentation.

Investigation of Androgen‑Dependent Skin Disorders Beyond AGA

The high AR binding affinity (Ki = 0.5 μM) and potent AR‑down‑regulating activity (95% reduction at 10 μM) [2] position fluridil as a valuable tool compound for research into other androgen‑mediated dermatological conditions, including acne, hirsutism, and seborrhea. Its hydrolytic instability and lack of systemic absorption [3] enable the design of localized, long‑duration studies in animal models without confounding systemic effects, facilitating mechanistic investigations and preclinical proof‑of‑concept studies.

Development of Novel Topical Formulations for Hair Growth Promotion

Fluridil’s excellent dermal tolerability (no irritation, sensitization, or phototoxicity in animal models) [4] and its solubility in isopropanol and ethanol (up to 81 mg/mL) make it an ideal active pharmaceutical ingredient (API) for formulating stable, non‑irritating topical solutions, gels, or foams. Formulators can leverage its hydrolytic degradation property to create time‑release or moisture‑activated delivery systems that further minimize systemic exposure. Procurement of high‑purity fluridil (≥99%) is essential for reproducible formulation development and stability testing.

Comparative Pharmacology Studies of Androgen Receptor Antagonists

Fluridil’s distinct pharmacological profile—high AR affinity, AR protein down‑regulation, rapid hydrolytic degradation, and clinical efficacy in AGA—makes it a critical comparator for evaluating next‑generation topical AR antagonists. Its inclusion in head‑to‑head studies against candidates such as pyrilutamide, clascoterone, and GT20029 [5] will help define the therapeutic index and differentiate novel compounds. Researchers should prioritize sourcing fluridil with documented analytical purity and stability to ensure reproducible results in comparative assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluridil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.